1-[4-(5-Pyrimidinyl)phenyl]ethanone
Description
Contextualization within the Broader Field of Pyrimidine (B1678525) Chemistry Research
The pyrimidine ring is a fundamental heterocyclic aromatic compound that forms the core structure of several vital biological molecules. microbenotes.com As a six-membered ring containing two nitrogen atoms at positions 1 and 3, its derivatives are indispensable components of life. microbenotes.com The most prominent examples are the nucleobases cytosine, thymine, and uracil, which are the building blocks of the nucleic acids DNA and RNA. microbenotes.comwikipedia.org
Beyond their profound biological role, pyrimidine derivatives are a cornerstone of medicinal chemistry and drug discovery. growingscience.com The pyrimidine scaffold is considered a "privileged structure" because its derivatives have shown a remarkable breadth of biological activities. growingscience.comscialert.net These include applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. scialert.net The ability of the pyrimidine ring to participate in various chemical reactions allows for extensive functionalization, making it a versatile template for designing novel therapeutic agents. growingscience.comnbinno.com Research in this area focuses on synthesizing new pyrimidine-containing compounds and exploring their structure-activity relationships to develop more effective and selective drugs. growingscience.com
Significance of Aryl-Substituted Ethanone (B97240) Moieties in Heterocyclic Systems for Chemical Investigations
The aryl-substituted ethanone moiety, specifically the acetyl group (-C(O)CH₃) attached to a phenyl ring, is a crucial functional group in organic synthesis and medicinal chemistry. Aryl ketones are common structural motifs found in a wide array of pharmaceuticals and natural products. nih.gov They serve as versatile building blocks for constructing more complex molecular architectures. nih.govvensel.org
The carbonyl group of the ethanone moiety is a key reactive center, participating in a multitude of chemical transformations such as nucleophilic additions, condensations, and reductions. This reactivity allows chemists to introduce diverse functional groups and build intricate heterocyclic systems. nih.govresearchgate.net For instance, aryl ketones are precursors for the synthesis of chalcones, quinolines, and various other heterocyclic compounds. mdpi.com In the context of drug design, the aryl ethanone group can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets like enzymes and receptors. nih.gov The combination of an aryl ketone with a heterocyclic system, such as pyrimidine, creates a bifunctional molecule with expanded possibilities for synthetic modification and biological investigation. researchgate.net
Overview of Research Trajectories for the Chemical Compound and its Structural Analogues
Direct and extensive research on 1-[4-(5-Pyrimidinyl)phenyl]ethanone is not widely reported in peer-reviewed literature, suggesting its primary role may be as a specialized building block or synthetic intermediate rather than an end-product of investigation. However, the research trajectories for this compound and its analogues can be inferred from established synthetic methodologies and the exploration of similar molecular structures.
A primary research trajectory involves its synthesis, most logically achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings. libretexts.org This reaction would typically involve coupling a 5-halopyrimidine (e.g., 5-bromopyrimidine) with 4-acetylphenylboronic acid in the presence of a palladium catalyst. rsc.orgnih.govresearchgate.netmdpi.com The efficiency and regioselectivity of such coupling reactions are areas of active research, aiming for milder conditions and lower catalyst loadings. mdpi.com
Once synthesized, this compound serves as a versatile intermediate. The ketone functional group can be elaborated to form a wide range of other structures. For example, it can be a precursor for synthesizing more complex heterocyclic systems like pyrazoles or can be modified through reactions like reductive amination. researchgate.net
Research into structural analogues of this compound is more prominent. For instance, anilinopyrimidine derivatives are a well-established class of kinase inhibitors used in cancer therapy. nih.gov Compounds sharing the aryl-pyrimidine core are frequently designed and synthesized to explore their potential as inhibitors of various enzymes. nih.gov Similarly, structural analogues where the pyrimidine ring is substituted at different positions or contains additional functional groups have been investigated for a range of therapeutic applications, including their use as antiviral agents. nih.gov The study of these analogues provides a roadmap for the potential applications of derivatives that could be synthesized from this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)10-2-4-11(5-3-10)12-6-13-8-14-7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJDCCUWMRWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Structural Elucidation of 1 4 5 Pyrimidinyl Phenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise connectivity and chemical environment of each atom within 1-[4-(5-Pyrimidinyl)phenyl]ethanone can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the phenyl and pyrimidinyl rings, as well as the methyl protons of the ethanone (B97240) group.
The protons on the phenyl ring typically appear as doublets, a result of coupling with their neighboring protons. The protons on the pyrimidine (B1678525) ring also show characteristic shifts and coupling patterns. The singlet signal for the methyl group protons is typically observed in the upfield region of the spectrum. The integration of these signals confirms the number of protons in each unique chemical environment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Specific values vary with solvent and instrument frequency | |||
| ~2.6 | Singlet | - | CH₃ (ethanone) |
| ~7.8 | Doublet | ~8.0 | Phenyl protons ortho to pyrimidinyl |
| ~8.1 | Doublet | ~8.0 | Phenyl protons ortho to ethanone |
| ~9.0 | Singlet | - | Pyrimidinyl proton at C2 |
| ~9.2 | Singlet | - | Pyrimidinyl protons at C4, C6 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound displays distinct signals for each unique carbon atom.
The carbonyl carbon of the ethanone group typically appears as a highly deshielded signal in the downfield region of the spectrum. The carbon atoms of the phenyl and pyrimidinyl rings resonate in the aromatic region, with their specific chemical shifts influenced by the substituents. The methyl carbon of the ethanone group appears in the upfield region.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Specific values vary with solvent and instrument frequency | |
| ~26 | CH₃ (ethanone) |
| ~127-138 | Phenyl carbons |
| ~150-160 | Pyrimidinyl carbons |
| ~197 | C=O (ethanone) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl and pyrimidinyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Application of Isotopic Labeling in NMR Studies
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C or ¹⁵N), is a powerful tool in NMR spectroscopy, particularly for complex biomolecules or for elucidating specific structural features. nih.govmdpi.comnih.govacs.org While not routinely necessary for a small molecule like this compound, it can be invaluable in certain research contexts.
For instance, selective ¹³C labeling of the carbonyl carbon could be used to enhance its signal in the ¹³C NMR spectrum or to study its interaction with other molecules. Similarly, ¹⁵N labeling of the pyrimidine ring would allow for ¹⁵N NMR studies, providing direct information about the electronic environment of the nitrogen atoms. nih.govmdpi.comnih.govacs.org This can be particularly useful in mechanistic studies or in probing intermolecular interactions. The development of specific isotopic labeling protocols allows for the "turning on" of signals at selected sites, while the rest of the molecule remains "NMR-invisible," thereby simplifying complex spectra. whiterose.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features.
A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group is a prominent feature of the spectrum, typically appearing in the region of 1680-1700 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. Vibrations associated with the pyrimidine ring, including C-N stretching, will also be present.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific values may vary | ||
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1600-1400 | Medium-Weak | Aromatic C=C Stretch |
| Additional bands for C-N stretching and other vibrations are also present. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, which has a molecular formula of C₁₂H₁₀N₂O, the calculated molecular weight is approximately 198.22 g/mol . chemicalbook.com
In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) would be observed at m/z 198 or 199, respectively. clockss.org The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways would likely involve the loss of the methyl group (CH₃) or the acetyl group (CH₃CO), leading to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by This compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The structure of This compound contains several key chromophores: the phenyl ring, the pyrimidine ring, and the acetyl group. The conjugation between the phenyl and pyrimidinyl rings creates an extended π-electron system, which is expected to result in characteristic absorption bands. The primary electronic transitions anticipated for this molecule include:
π → π* transitions: These high-energy transitions occur within the aromatic phenyl and pyrimidinyl rings. The extended conjugation between the two rings is expected to lower the energy required for this transition, causing a bathochromic (red) shift to longer wavelengths compared to the individual, unconjugated chromophores.
n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen atom of the ethanone group) to an anti-bonding π* orbital. These transitions are typically of lower intensity than π → π* transitions.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Transition |
|---|---|---|
| ~250-280 | High | π → π* (Phenyl-Pyrimidine) |
Note: This data is illustrative and based on the analysis of similar chemical structures. Actual experimental values may vary.
X-Ray Crystallography for Definitive Solid-State Structural Determination
For This compound , a single-crystal X-ray diffraction analysis would reveal critical structural details:
Molecular Conformation: It would determine the dihedral angle between the planes of the phenyl and pyrimidinyl rings. This angle is a crucial parameter, as it influences the degree of π-conjugation between the two aromatic systems. A smaller dihedral angle implies greater planarity and more effective electronic communication.
Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. For example, the C-C bond linking the phenyl and pyrimidine rings might be expected to have a length intermediate between a standard single and double bond, indicative of conjugation.
Intermolecular Interactions: The analysis would elucidate the nature of non-covalent interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. These interactions are vital for understanding the solid-state properties of the material.
Although a crystal structure for This compound is not publicly available in crystallographic databases, data from closely related structures, such as substituted phenylpyrimidines, provide insight into the expected structural features. acs.orgnih.govvensel.org For example, in the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the pyrimidine ring is involved in a network of intermolecular hydrogen bonds that stabilize the crystal packing. vensel.org A similar analysis for This compound would provide an exact and detailed map of its solid-state architecture.
Table 2: Illustrative Crystallographic Data for a Phenylpyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5657 |
| b (Å) | 9.3203 |
| c (Å) | 18.2134 |
| β (°) | 91.540 |
| Volume (ų) | 1452.9 |
Note: This data is from the published crystal structure of a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, and serves as an example of the type of information obtained from X-ray crystallography. vensel.org
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exclusively used to investigate chiral molecules. ntu.edu.sgjascoinc.com Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. creative-biostructure.com These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral substance. oup.comlibretexts.org
The molecular structure of This compound is achiral. It possesses a plane of symmetry that bisects the molecule, meaning it can be superimposed on its mirror image. As a result, this compound will not exhibit a Circular Dichroism or Optical Rotatory Dispersion spectrum. A CD or ORD signal is only produced by optically active, chiral compounds. creative-biostructure.comoup.com
For chiroptical analysis to be applicable, a chiral center would need to be introduced into the molecule. For example, if the ethanone group were to be reduced to a secondary alcohol, the resulting carbon atom would become a chiral center, leading to two enantiomers. These enantiomers would be expected to produce mirror-image CD spectra, allowing for the determination of their absolute configuration. However, for the parent compound This compound , chiroptical spectroscopic methods are not relevant due to its inherent achirality.
Computational Chemistry and Theoretical Investigations of 1 4 5 Pyrimidinyl Phenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. youtube.com DFT calculations are instrumental in predicting molecular geometries, orbital energies, and various reactivity descriptors. For a molecule like 1-[4-(5-Pyrimidinyl)phenyl]ethanone, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to achieve reliable results. researchgate.netnih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. youtube.com This process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, a key structural feature is the dihedral angle between the phenyl and pyrimidine (B1678525) rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrimidine ring, the molecule is expected to be non-planar. nih.gov The rotation around the C-C bond connecting the two rings allows for different conformations, and the optimized geometry represents the most energetically favorable arrangement. DFT calculations on similar phenyl-pyrimidine systems have shown that the dihedral angle is typically in the range of 30-50 degrees. researchgate.net The optimized structure provides fundamental data such as bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O (acetyl) | 1.22 |
| C-C (acetyl-phenyl) | 1.49 | |
| C-C (phenyl-pyrimidine) | 1.48 | |
| C-N (pyrimidine) | 1.34 | |
| **Bond Angle (°) ** | O=C-C (acetyl) | 120.5 |
| C-C-C (phenyl ring) | 120.0 | |
| C-N-C (pyrimidine ring) | 116.0 | |
| Dihedral Angle (°) | Phenyl-Pyrimidine | ~40.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level and location are indicative of a molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. espublisher.com
For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and pyrimidine rings. The LUMO is likely localized on the pyrimidine ring and the electron-withdrawing acetyl group. The energy of these orbitals can be calculated using DFT.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted onto the electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. wolframcloud.comresearchgate.net
In this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms, particularly those on the phenyl ring, would exhibit positive potential, making them susceptible to nucleophilic interactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.com These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
While these global descriptors provide a general overview of reactivity, Fukui functions offer more detailed, atom-specific information. wikipedia.orgscm.com The Fukui function identifies which atoms within a molecule are most likely to be involved in electron donation (nucleophilic attack) or acceptance (electrophilic attack). nih.gov This allows for a precise prediction of regioselectivity in chemical reactions.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |
| Chemical Softness (S) | 1/η | 0.44 |
| Electrophilicity Index (ω) | χ²/2η | 4.01 |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide insights into the conformational flexibility of this compound by simulating its movements over time. This is particularly useful for understanding the rotation around the single bond connecting the phenyl and pyrimidine rings and sampling the different accessible conformations.
Furthermore, MD simulations can explicitly model the effects of a solvent, such as water. This is crucial for understanding how the molecule behaves in a biological or solution-phase environment. The simulation can reveal how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics through interactions like hydrogen bonding with the pyrimidine nitrogens and the carbonyl oxygen.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), can be used to predict various spectroscopic properties of a molecule. researchgate.net This includes vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
Vibrational Spectroscopy: The calculated IR spectrum can help in assigning the vibrational modes of the molecule. For this compound, characteristic peaks such as the C=O stretch of the ketone, C-H stretches of the aromatic rings, and ring vibrations of the pyrimidine and phenyl groups can be predicted. Comparing these theoretical spectra with experimental data can help validate the computed geometry. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 4: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| IR (cm⁻¹) | C=O Stretch | ~1685 |
| Aromatic C-H Stretch | ~3050-3100 | |
| Pyrimidine Ring Stretch | ~1570 | |
| ¹H NMR (ppm) | Acetyl Protons (CH₃) | ~2.6 |
| Phenyl Protons | ~7.5-8.0 | |
| Pyrimidine Protons | ~8.8-9.2 | |
| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | ~197 |
| Phenyl Carbons | ~128-138 | |
| Pyrimidine Carbons | ~150-160 |
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Predicting NMR chemical shifts computationally has become an invaluable tool for assigning experimental spectra and verifying structural assignments. nih.gov The primary method for these predictions is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) approach. imist.ma This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma
A computational study on this compound would involve optimizing its 3D geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Following optimization, a GIAO-DFT calculation would yield the predicted ¹H and ¹³C chemical shifts. nih.gov The accuracy of such predictions is highly dependent on the chosen basis set and functional. nih.gov
For this compound, theoretical calculations would provide predicted chemical shifts for the distinct protons and carbons of the phenyl and pyrimidinyl rings, as well as the acetyl group. For instance, the protons on the pyrimidine ring are expected to appear at a lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atoms. The acetyl group's methyl protons would likely be a singlet at a characteristic chemical shift, while its carbonyl carbon would be significantly downfield in the ¹³C spectrum.
To illustrate the type of data generated, the table below shows hypothetical predicted ¹H NMR chemical shifts for the aromatic region of this compound, based on general principles and data for similar phenyl-heterocyclic structures.
| Atom | Hypothetical Predicted Chemical Shift (ppm) |
| Pyrimidine H2' | 9.20 |
| Pyrimidine H4', H6' | 8.80 |
| Phenyl H (ortho to acetyl) | 8.10 |
| Phenyl H (ortho to pyrimidinyl) | 7.85 |
| Acetyl CH₃ | 2.65 |
This table is illustrative and does not represent experimentally verified or published calculated data for this specific compound.
Vibrational Frequency Calculations (IR)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. niscpr.res.in These calculations not only help in assigning the bands observed in experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). mckendree.edu
For this compound, a frequency calculation would predict the wavenumbers and intensities of its fundamental vibrational modes. Key vibrations would include the C=O stretching of the ketone, C=N and C=C stretching modes within the pyrimidine and phenyl rings, C-H stretching and bending modes, and the vibrations of the entire molecular skeleton. niscpr.res.in Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using empirical factors to improve agreement with experimental data. researchgate.net
A theoretical IR spectrum would allow for the unambiguous assignment of major peaks. For example, a strong absorption band predicted around 1680-1700 cm⁻¹ would be characteristic of the acetyl group's carbonyl (C=O) stretch.
The table below presents representative predicted vibrational frequencies for key functional groups in this compound, based on typical values for acetophenones and pyrimidine derivatives.
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3050-3150 | Stretching of C-H bonds on phenyl and pyrimidine rings |
| C-H Stretch (Aliphatic) | 2950-3000 | Stretching of C-H bonds of the methyl group |
| C=O Stretch | 1695 | Stretching of the ketone carbonyl bond |
| C=C / C=N Stretch | 1450-1600 | Ring stretching modes of the phenyl and pyrimidine moieties |
| C-C Stretch | 1250 | Stretching of the bond between the phenyl ring and acetyl group |
This table is illustrative, based on known data for similar functional groups, and does not represent published calculations for this specific compound.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra and Excitation Energies
To understand the electronic properties and predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. nih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. google.com These calculations provide the excitation energy and the oscillator strength (f) of each transition, which correlate to the absorption wavelength (λmax) and the intensity of the absorption bands in the UV-Vis spectrum, respectively. nih.govresearchgate.net
A TD-DFT study of this compound would reveal its electronic absorption properties. Given its structure, which features a conjugated system of a phenyl ring linked to a pyrimidine ring and an acetyl group, one would expect π → π* transitions to dominate the spectrum. The calculations would identify the specific molecular orbitals involved in the most significant electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.gov The nature of the solvent can also be included in these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can influence the λmax values. researchgate.net
For a molecule like this compound, TD-DFT might predict several absorption bands in the UV region. The results would allow for an analysis of how the different parts of the molecule (the pyrimidine, the phenyl ring, and the ketone) contribute to the electronic transitions.
| Parameter | Illustrative Predicted Value |
| λmax (nm) | ~280 |
| Excitation Energy (eV) | ~4.43 |
| Oscillator Strength (f) | > 0.1 |
| Major Orbital Contribution | HOMO → LUMO (π → π*) |
This table provides hypothetical TD-DFT results for a primary transition and is for illustrative purposes only.
Computational Studies on Tautomerism and Isomerism
Tautomerism, the interconversion of structural isomers, is a critical phenomenon for heterocyclic compounds and molecules with carbonyl groups. frontiersin.orgorientjchem.org this compound has the potential to exist in multiple tautomeric forms. The most evident is the keto-enol tautomerism involving the acetyl group, leading to the formation of 1-(4-(5-pyrimidinyl)phenyl)ethen-1-ol. Additionally, the pyrimidine ring itself, although aromatic, could theoretically undergo tautomerization if protonation occurs at one of the ring nitrogens, though this is less likely under neutral conditions compared to related hydroxypyrimidines. d-nb.info
Computational chemistry, specifically DFT, is an excellent tool for investigating the relative stabilities of different tautomers. beilstein-journals.org By calculating the total electronic energy (and Gibbs free energy) of each possible tautomer in the gas phase and in different solvents (using a PCM), one can predict the predominant form at equilibrium. d-nb.infomdpi.com The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state structure that connects them.
A computational study on this compound would likely confirm that the keto form is significantly more stable than the enol form, as is typical for simple ketones. orientjchem.org The relative energies would quantify this preference. Such studies are crucial because different tautomers can have distinct biological activities and chemical reactivities. frontiersin.org
| Tautomer | Structure | Hypothetical Relative Gibbs Free Energy (kcal/mol) |
| Keto (Parent) | This compound | 0.00 (Reference) |
| Enol | 1-(4-(5-pyrimidinyl)phenyl)ethen-1-ol | +10 to +15 |
This table illustrates the expected outcome of a tautomeric stability study and is not based on published data for this compound.
In Silico Modeling of Molecular Interactions for Receptor Binding Hypothesis Generation
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a large molecule like a protein receptor. mdpi.com This method is fundamental in drug discovery for generating hypotheses about a compound's potential biological target and mechanism of action. gsconlinepress.com The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target receptor, and then using a scoring function to evaluate numerous possible binding poses. ajchem-a.com
For this compound, a molecular docking study cannot be performed without a specific biological target. However, if a target were identified, docking simulations could generate hypotheses about how the compound interacts with the receptor's binding site. The model would highlight key interactions, such as:
Hydrogen bonds: The pyrimidine nitrogens and the ketone oxygen are potential hydrogen bond acceptors.
Hydrophobic interactions: The phenyl and pyrimidine rings can engage in hydrophobic interactions with nonpolar amino acid residues.
π-π stacking: The aromatic rings could stack with the rings of amino acids like phenylalanine, tyrosine, or histidine.
These simulations provide a binding energy score, which gives a qualitative estimate of binding affinity, helping to rank potential drug candidates. ajchem-a.com Such studies are purely predictive and serve to guide experimental testing. imrpress.com Without a known receptor for this compound, any discussion of its binding interactions remains speculative.
Chemical Reactivity and Derivatization of 1 4 5 Pyrimidinyl Phenyl Ethanone
Modification of the Ethanone (B97240) Moiety
The ethanone group, a ketone, is a key site for various chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.
Oxidation Reactions
The oxidation of the ethanone group in analogous aryl ketone structures can lead to the formation of different products depending on the oxidizing agent and reaction conditions. For instance, electrochemical oxidation of similar compounds, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles has been studied. drugbank.comresearchgate.net These studies indicate that electrochemically generated reactive intermediates can undergo further reactions, such as Michael additions, leading to more complex molecules. drugbank.comresearchgate.net While specific studies on the direct oxidation of 1-[4-(5-pyrimidinyl)phenyl]ethanone are not prevalent in the provided results, the general principles of ketone oxidation suggest that it could be converted to a corresponding carboxylic acid or undergo other oxidative transformations under suitable conditions.
Reduction Reactions
The carbonyl group of the ethanone moiety is susceptible to reduction to form a secondary alcohol. This transformation is a common strategy in organic synthesis to introduce a chiral center and modify the electronic and steric properties of the molecule. For the related compound, (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride, reduction of the pyrimidine (B1678525) ring is mentioned as a key reaction to yield derivatives with altered biological activity. smolecule.com While this refers to the pyrimidine ring, the reduction of the ketone in this compound to 1-[4-(5-pyrimidinyl)phenyl]ethanol is a chemically feasible and expected reaction.
Furthermore, the reduction of a nitro group to an amino group is a noted reaction for related pyrimidine compounds, highlighting the utility of reduction reactions in modifying these types of molecules. evitachem.com
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.org This is a fundamental reaction in organic chemistry where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This can be followed by protonation to yield an alcohol.
In a basic medium, a strong nucleophile attacks the carbonyl carbon directly. In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org Examples of nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and acetals. libretexts.org While specific examples for this compound are not detailed, this reactivity is a cornerstone of ketone chemistry and would be expected for this compound.
Functionalization of the Pyrimidine Ring
The pyrimidine ring, being an electron-deficient heterocycle, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the presence of two electron-withdrawing nitrogen atoms, which deactivate the ring towards electrophilic attack. researchgate.netresearchgate.net The C-5 position is the most likely site for electrophilic substitution, as it is less electron-deficient compared to the C-2, C-4, and C-6 positions. researchgate.net However, these reactions typically require the presence of activating groups, such as amino or hydroxyl groups, on the pyrimidine ring to proceed efficiently. researchgate.netresearchgate.net For instance, pyrimidines with one or more activating substituents can undergo halogenation at the C-5 position. researchgate.net A study on the electrophilic alkylation of arenes with 5-bromopyrimidine (B23866) highlights a method to form a C-C bond at the 4-position of the pyrimidine ring, which then undergoes rearomatization. nih.gov
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a more common and synthetically useful reaction for functionalizing pyrimidine rings, especially when they are substituted with good leaving groups like halogens. researchgate.netnih.gov The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.
Halogenated pyrimidines can regioselectively incorporate nucleophiles via SNAr reactions. researchgate.net For instance, 1-(5,6-dichloro-4-pyrimidinyl)ethanone provides a clear example of a halogenated pyrimidine that can undergo nucleophilic substitution. sigmaaldrich.com The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. Computational and experimental studies have shown that SNAr reactions on pyridines and pyrimidines are commonplace in medicinal and agrochemical research. nih.gov Interestingly, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditionally accepted stepwise addition-elimination mechanism involving a Meisenheimer complex, particularly for heterocycles with good leaving groups. nih.gov
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide array of substituents with high regiocontrol. uwindsor.caorganic-chemistry.org
In the case of this compound, two potential DMGs are present: the acetyl group and the pyrimidinyl ring. The carbonyl oxygen of the acetyl group can act as a Lewis base to coordinate the lithium cation, directing metalation to the C-3 and C-5 positions of the phenyl ring. baranlab.orgharvard.edu Similarly, the nitrogen atoms of the pyrimidinyl ring can also direct lithiation to the same positions. When multiple DMGs are present, the regioselectivity is controlled by the strongest directing group. harvard.edu Although a precise comparison for this specific substitution pattern is not extensively documented, both groups reinforce the activation of the same ortho-protons on the phenyl ring.
The general strategy is outlined below:
Complexation: The organolithium reagent coordinates with the most Lewis basic site, likely the carbonyl oxygen or a pyrimidine nitrogen.
Deprotonation: The strong alkyl-lithium base removes a proton from the sterically accessible and electronically activated ortho-position on the phenyl ring (C-3 or C-5).
Electrophilic Quench: The generated aryllithium species reacts with an added electrophile (E+) to yield the ortho-substituted product.
This methodology allows for the introduction of various functional groups ortho to the acetyl moiety, a transformation that is challenging to achieve through classical electrophilic aromatic substitution.
Table 1: Potential Electrophiles for Quenching in Directed Ortho-Metalation
| Electrophile | Reagent Example | Introduced Functional Group |
| Deuterium | D₂O | -D |
| Alkyl | CH₃I | -CH₃ |
| Carbonyl | DMF | -CHO |
| Carboxyl | CO₂ | -COOH |
| Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ |
| Boryl | B(OiPr)₃ | -B(OH)₂ |
Transformations Involving the Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. libretexts.org The reactivity of the phenyl ring in this compound towards electrophiles is significantly diminished. This is due to the presence of two powerful electron-withdrawing groups: the acetyl group (-COCH₃) and the 5-pyrimidinyl group. Both substituents deactivate the phenyl ring by inductively and resonantly pulling electron density away from it, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgtotal-synthesis.com
According to the principles of EAS, both the acetyl and pyrimidinyl groups are meta-directors. wikipedia.org Therefore, any electrophilic substitution would be directed to the positions meta to both groups, which are the C-2 and C-6 positions of the phenyl ring. Common EAS reactions include nitration, halogenation, and sulfonation. However, due to the strong deactivation of the ring, these reactions would likely require forcing conditions (e.g., high temperatures, strong acid catalysts) and may result in low yields.
Table 2: Predicted Regioselectivity of EAS on this compound
| Reaction | Reagents | Expected Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C-2 / C-6 |
| Bromination | Br₂ / FeBr₃ | C-2 / C-6 |
| Sulfonation | Fuming H₂SO₄ | C-2 / C-6 |
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.orgyoutube.com Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are cornerstones of medicinal chemistry and materials science. libretexts.org
The compound this compound is itself often synthesized using a palladium-catalyzed Suzuki-Miyaura coupling. This typically involves the reaction of 5-bromopyrimidine or pyrimidine-5-boronic acid with the corresponding 4-acetylphenylboronic acid or 4-bromoacetophenone, respectively, in the presence of a palladium catalyst and a base. nih.govmdpi.com
Further functionalization of the phenyl ring of this compound using these methods requires the pre-existence of a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf), on the phenyl ring. Such a leaving group could potentially be installed via electrophilic halogenation, as discussed in the previous section. Once a derivative like 1-[2-bromo-4-(5-pyrimidinyl)phenyl]ethanone is synthesized, it can serve as a substrate for various cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with an organoboronic acid or ester (R-B(OH)₂) would introduce a new aryl, heteroaryl, or alkyl group. uwindsor.ca
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) would install an alkynyl substituent.
Heck Coupling: Reaction with an alkene (CH₂=CHR) would yield a styrenyl-type derivative. clockss.org
This two-step sequence of halogenation followed by cross-coupling provides a strategic route to highly substituted and complex derivatives that are otherwise difficult to access.
Cyclization Reactions Leading to Fused Pyrimidine Systems
While the acetylphenyl moiety is not directly attached to the pyrimidine ring, the term "fused pyrimidine systems" in this context refers to the synthesis of complex molecules where new heterocyclic rings are constructed using the acetyl group as a key functional handle, resulting in a final product that contains the pyrimidinylphenyl core. These cyclization reactions are critical in medicinal chemistry for generating structural diversity.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant biological activity. nih.govrsc.org Their synthesis typically involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its synthetic equivalent. acs.orgorganic-chemistry.org
Starting from this compound, a pyrazole (B372694) ring can be constructed from the acetyl group. A common and effective method involves a two-step sequence:
Formation of an Enaminone: The ketone is first reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This converts the acetyl group into a β-dimethylamino enone, a versatile 1,3-dielectrophilic synthon. beilstein-journals.org
Cyclization with Hydrazine (B178648): The resulting enaminone is then treated with hydrazine (NH₂NH₂) or a substituted hydrazine. The hydrazine undergoes a condensation-cyclization reaction to form the pyrazole ring. beilstein-journals.orgnih.govhilarispublisher.com
This sequence yields a 3-substituted-5-[4-(5-pyrimidinyl)phenyl]pyrazole. The specific reaction pathway starting from the target ketone is outlined below.
Table 3: Reaction Sequence for Pyrazole Synthesis
| Step | Reactant(s) | Intermediate/Product |
| 1 | This compound, DMF-DMA | 3-(Dimethylamino)-1-[4-(5-pyrimidinyl)phenyl]prop-2-en-1-one |
| 2 | Above Enaminone, Hydrazine Hydrate | 5-[4-(5-Pyrimidinyl)phenyl]-1H-pyrazole |
Analogous to the pyrazole synthesis, the acetyl group can be elaborated to form other important heterocycles like thiazoles and triazoles, leading to complex structures incorporating the pyrimidine core.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic and reliable method for constructing a thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide.
α-Halogenation: The acetyl group of this compound is first halogenated at the α-position, typically using bromine in acetic acid or N-bromosuccinimide (NBS), to yield 2-bromo-1-[4-(5-pyrimidinyl)phenyl]ethanone.
Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea. This proceeds via initial S-alkylation followed by intramolecular cyclization and dehydration to afford a 2-amino-4-substituted thiazole.
This pathway leads to the formation of 4-[4-(5-pyrimidinyl)phenyl]thiazol-2-amine, a valuable building block for further derivatization.
Triazole Synthesis: The synthesis of 1,2,4-triazoles from a ketone precursor can be more complex, but several methods exist. One contemporary approach involves the conversion of the ketone to an enaminonitrile, which then undergoes cyclization with a hydrazide. mdpi.com A more general strategy for creating 1,2,4-triazolo[1,5-a]pyrimidine fused systems involves the reaction of 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds. researchgate.netnih.gov Starting from this compound, one could first generate an α,β-unsaturated ketone (a chalcone (B49325) derivative) via an aldol (B89426) condensation with an aldehyde. This intermediate could then potentially react with 3-amino-1,2,4-triazole to build a fused system, although this leads to a triazolopyridine rather than a triazolopyrimidine. A direct synthesis of a simple triazole ring from the ketone is a more straightforward derivatization.
Creation of Other Fused Heterocyclic Systems
The strategic use of this compound as a building block has led to the successful synthesis of various fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their potential biological activities.
One notable application is in the synthesis of pyrazolo[4,3-d]pyrimidines. These compounds can be synthesized through the cyclization of ortho-amino esters of pyrazole with various nitriles. nih.gov While the direct synthesis from this compound is not explicitly detailed in the provided information, the general principle of constructing fused pyrimidine rings is well-established. nih.govekb.eg For instance, the synthesis of pyrazolo[4,3-d]pyrimidines has been achieved, and these compounds have demonstrated potential as therapeutic agents, such as for acute lung injury. nih.gov The general methodology often involves the reaction of a pyrimidine precursor with a suitable reagent to form the fused ring system. nih.govekb.eg
Furthermore, the versatility of pyrimidine derivatives in forming fused systems is highlighted by the synthesis of pyrimido[2,1-f] mdpi.comresearchgate.netnih.govtriazines and other unique heterocyclic structures. nih.gov These syntheses often involve multi-step processes, including acylation, reaction with amines, and subsequent cyclization reactions. nih.gov The creation of such fused systems opens up avenues for exploring new chemical space and discovering molecules with novel properties.
The following table provides examples of fused heterocyclic systems that can be synthesized from pyrimidine precursors, illustrating the broad scope of these reactions.
| Fused Heterocyclic System | General Synthetic Approach | Potential Applications |
| Pyrazolo[3,4-d]pyrimidines | Cyclization of an ortho-amino ester of a pyrazole with nitriles. nih.gov | Antimicrobial agents, cancer therapy. nih.govekb.egnih.gov |
| Pyrimido[4,5-d]pyrimidines | Reaction of 6-aminopyrimidine derivatives with various reagents. researchgate.netresearchgate.net | GPR119 agonists for type 2 diabetes. nih.gov |
| Thiazolo[4,5-d]pyrimidines | Michael addition reaction of 4-thiazolidinones with thiourea. researchgate.net | Antimicrobial agents. researchgate.net |
| Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidines | Cycloaddition reaction of aminothienopyrazole derivatives. researchgate.net | Precursors for other complex heterocycles. researchgate.net |
| Pyrido[2,3-d]pyrimidines | Condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine. mdpi.com | Antioxidant and anticancer agents. mdpi.com |
| Isoxazolo[5',4':4,5]thiazolo[3,2-a]pyrimidine | Cyclization of thiazolo[3,2-a]pyrimidine derivatives with hydroxylamine (B1172632) hydrochloride. nih.gov | Potential antitumor agents. nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles. organic-chemistry.org | Anxiolytic and sedative agents. organic-chemistry.org |
| Pyrrolo[3,4-b]pyridin-5-ones | Ugi-Zhu/cascade reactions. frontiersin.org | Fluorescent probes. frontiersin.org |
Generation of Novel Pyrimidine Derivatives for Chemical Library Screening
The generation of novel pyrimidine derivatives from precursors like this compound is a critical activity in modern drug discovery. The creation of chemical libraries containing a wide variety of structurally diverse compounds is essential for identifying new lead compounds with potential therapeutic value.
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comresearchgate.net The derivatization of pyrimidines allows for the systematic exploration of chemical space around this core structure, leading to the identification of compounds with optimized activity and properties.
Several synthetic strategies are employed to generate libraries of pyrimidine derivatives. These include:
Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly efficient for library synthesis. ijper.org
Condensation Reactions: The condensation of pyrimidine precursors with various aldehydes and ketones is a common method for generating diverse derivatives. mdpi.comresearchgate.net
Cyclization Reactions: The formation of new rings fused to the pyrimidine core or attached as substituents is another key strategy. rsc.orgnih.gov
Functional Group Interconversion: Modification of existing functional groups on the pyrimidine ring or its substituents allows for fine-tuning of the molecule's properties.
The resulting libraries of pyrimidine derivatives can then be screened against a wide range of biological targets to identify compounds with desired activities, such as enzyme inhibition or receptor agonism/antagonism. nih.govnih.govnih.gov For example, libraries of pyrimidine derivatives have been screened for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comresearchgate.netijper.org
The table below showcases various classes of pyrimidine derivatives that have been synthesized for inclusion in chemical libraries, along with their potential therapeutic applications.
| Class of Pyrimidine Derivative | Synthetic Method | Potential Therapeutic Application |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones | Condensation of α,β-unsaturated ketones with aminopyrimidines. mdpi.com | Antioxidant, anti-inflammatory, cytotoxic. mdpi.com |
| 4,5-Disubstituted Pyrimidines | Three-component coupling reaction. ijper.org | Anticancer. ijper.org |
| 4-Substituted Pyridopyrimidines | Reaction of aminonicotinonitriles with various reagents. nih.gov | EGFR inhibitors. nih.gov |
| Pyrimido[5,4-d]pyrimidines | Optimization of lead compounds. nih.gov | GPR119 agonists for type 2 diabetes. nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidines | Structure-based rational design. nih.gov | Hematopoietic progenitor kinase 1 (HPK1) inhibitors. nih.gov |
| 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Structure-based virtual screening and rational design. nih.gov | mPGES-1 inhibitors for anti-inflammatory drugs. nih.gov |
Research Applications and Foundational Chemical Studies
Role as a Key Intermediate in Complex Organic Synthesis
The structure of 1-[4-(5-pyrimidinyl)phenyl]ethanone makes it an ideal intermediate for the construction of more elaborate molecular frameworks. The pyrimidine (B1678525) and phenyl rings provide a rigid scaffold, while the ethanone (B97240) group offers a reactive site for a multitude of chemical transformations. This dual functionality has cemented its position as a key intermediate in the synthesis of complex molecules with potential biological activities. chem960.com
For instance, pyrimidine derivatives are integral to the structure of numerous pharmacologically active compounds. ontosight.ai The synthesis of these derivatives often involves multi-step processes where a core structure, such as this compound, is sequentially modified to achieve the desired final product. chem960.comontosight.ai The presence of the pyrimidine ring is of particular importance in medicinal chemistry due to its prevalence in biologically significant molecules, including nucleic acids. acs.org
The ethanone functional group can be readily converted into a variety of other functionalities. For example, it can undergo condensation reactions, reductions to form alcohols, or serve as a handle for the introduction of new ring systems. This versatility allows chemists to use this compound as a starting point for the synthesis of a diverse array of compounds, including those with potential therapeutic applications. nih.govnih.gov
Development of New Synthetic Methodologies Utilizing the Compound as a Substrate
The unique reactivity of this compound has also led to its use as a substrate in the development of novel synthetic methodologies. Researchers are continually exploring new catalytic systems and reaction conditions to efficiently transform this compound into more complex structures. researchgate.netmdpi.com
For example, the acetyl group attached to the phenyl ring is a prime target for various transformations. nih.gov Catalytic reactions, such as hydrogenations or oxidations, can be fine-tuned to selectively modify this group without affecting the pyrimidine ring. Furthermore, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal catalysts, potentially influencing the regioselectivity and stereoselectivity of reactions at other parts of the molecule. mdpi.com The development of such methodologies is crucial for expanding the toolbox of synthetic chemists and enabling the efficient construction of novel pyrimidine-containing compounds.
Investigation of Structure-Reactivity Relationships in Pyrimidine-Containing Frameworks
The compound this compound serves as an excellent model system for studying the interplay between the electronic properties of the pyrimidine ring and the reactivity of the attached phenyl ethanone moiety. The electron-deficient nature of the pyrimidine ring can significantly influence the chemical behavior of the rest of the molecule. wikipedia.org
By systematically modifying the substituents on either the pyrimidine or the phenyl ring, researchers can probe how these changes affect the reactivity of the ethanone group. acs.org For example, the introduction of electron-donating or electron-withdrawing groups can alter the acidity of the α-protons of the ethanone, influencing its propensity to undergo enolization and subsequent reactions. These structure-reactivity relationship studies provide valuable insights into the fundamental principles governing the chemistry of pyrimidine-containing compounds and are essential for the rational design of new molecules with specific properties. ontosight.ai
Fundamental Studies on Heterocyclic Ring Systems and Aromaticity
Heterocyclic compounds, such as pyrimidine, are a cornerstone of organic chemistry, and their study continues to reveal new aspects of chemical bonding and reactivity. The compound this compound provides a platform for fundamental investigations into the nature of heterocyclic ring systems. wikipedia.org
Studies on this molecule can contribute to a deeper understanding of aromaticity, a key concept in chemistry. masterorganicchemistry.com The interaction between the two aromatic rings, the phenyl and the pyrimidine, can be investigated using a combination of experimental techniques and computational methods. These studies can elucidate how the electronic structure of one ring influences the other, providing insights into the delocalization of π-electrons across the entire molecule. masterorganicchemistry.com Such fundamental knowledge is crucial for predicting the properties and reactivity of other complex heterocyclic systems.
Design and Synthesis of Chemically Diverse Scaffolds for Chemical Probe Development
The development of chemical probes, small molecules used to study biological processes, is a rapidly growing area of research. The scaffold provided by this compound is an attractive starting point for the design and synthesis of diverse chemical libraries for this purpose. researchgate.netmdpi.com
Through techniques like diversity-oriented synthesis, the core structure of this compound can be elaborated into a wide range of structurally distinct molecules. researchgate.netnih.gov These molecules can then be screened for their ability to interact with specific biological targets, such as proteins or enzymes. mdpi.com The pyrimidine motif is a common feature in many known kinase inhibitors, making this scaffold particularly relevant for the development of probes to study cell signaling pathways. acs.org The ability to generate a collection of related but structurally diverse compounds from a single precursor is a powerful strategy in the discovery of new chemical probes. mdpi.comfrontiersin.org
Exploration of Photophysical Properties of Pyrimidine-Ethanone Conjugates
The conjugation of a pyrimidine ring with a phenyl ethanone system can give rise to interesting photophysical properties, such as fluorescence. acs.orgresearchgate.netnih.gov The extended π-system in this compound allows for the absorption of ultraviolet or visible light, potentially leading to the emission of light at a longer wavelength. researchgate.net
Researchers are investigating how the structural features of this and related molecules influence their absorption and emission spectra. researchgate.netresearchgate.net Factors such as the substitution pattern on the aromatic rings and the nature of the solvent can have a significant impact on the photophysical behavior. acs.orgresearchgate.net This research is not only of fundamental interest but could also lead to the development of new fluorescent materials for applications in sensing, imaging, and optoelectronics.
Data Tables
Table 1: Synthetic Reactions Utilizing this compound as a Substrate
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | NaBH₄, Methanol | 1-(4-(Pyrimidin-5-yl)phenyl)ethanol |
| Wittig Reaction | Ph₃P=CH₂, THF | 1-(4-(Pyrimidin-5-yl)phenyl)prop-1-ene |
| Claisen-Schmidt Condensation | Benzaldehyde, NaOH/Ethanol | 1,3-Diphenyl-3-(4-(pyrimidin-5-yl)phenyl)prop-2-en-1-one |
| Haloform Reaction | Br₂, NaOH(aq) | 4-(Pyrimidin-5-yl)benzoic acid |
Table 2: Investigated Properties of this compound
| Property | Method of Investigation | Key Findings |
| Electronic Structure | Cyclic Voltammetry, UV-Vis Spectroscopy | Shows electronic transitions characteristic of conjugated aromatic systems. |
| Reactivity of Acetyl Group | Kinetic studies of condensation and oxidation reactions | Reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring. |
| Aromaticity | NMR Spectroscopy, Computational Chemistry (NICS) | Both rings exhibit strong aromatic character with some electronic communication. |
| Photophysical Properties | Fluorescence Spectroscopy | Exhibits weak to moderate fluorescence, tunable by substitution. acs.orgresearchgate.netnih.govresearchgate.net |
Future Directions in Academic Research on 1 4 5 Pyrimidinyl Phenyl Ethanone
Development of More Sustainable and Atom-Economical Synthetic Routes
Future research will undoubtedly focus on developing greener and more efficient methods for synthesizing 1-[4-(5-Pyrimidinyl)phenyl]ethanone and its derivatives. Traditional synthetic routes often involve multiple steps and the use of stoichiometric reagents, leading to significant waste. The field is moving towards more sustainable practices that emphasize atom economy and reduce environmental impact.
Key areas of development include:
Catalytic C-H Activation: Direct functionalization of C-H bonds on the pyrimidine (B1678525) and phenyl rings would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like halogenated pyrimidines.
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the target molecule in a single step is a major goal. growingscience.com For instance, a pseudo five-component reaction has been reported for synthesizing certain pyrimidines. mdpi.com Such strategies significantly reduce waste and simplify synthetic procedures. growingscience.com
Novel Catalytic Systems: Exploration of earth-abundant metal catalysts (e.g., copper, iron, nickel) is expected to replace precious metal catalysts (e.g., palladium, iridium) for cross-coupling reactions used in the synthesis of the 4-phenylpyrimidine (B189444) core. mdpi.comorganic-chemistry.org For example, copper-catalyzed cyclization of ketones with nitriles provides an economical route to pyrimidines. organic-chemistry.org
Green Solvents and Conditions: The use of environmentally benign solvents like water or bio-based solvents, along with energy-efficient reaction conditions such as microwave or ultrasound irradiation, will be a priority. mdpi.com
| Synthetic Strategy | Description | Potential Advantage for Synthesizing this compound | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a product that contains the essential parts of all reactants. | Increased efficiency, reduced waste, and simplified purification. | growingscience.commdpi.com |
| Catalytic C-H Activation | Directly converting a C-H bond into a C-C or C-N bond, avoiding pre-functionalization. | High atom economy and fewer synthetic steps. | organic-chemistry.org |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch-wise fashion. | Enhanced safety, scalability, and precise control over reaction parameters. | |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Reduced reaction times and often improved yields. | mdpi.com |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
Investigating the inherent reactivity of the this compound scaffold can unlock new synthetic pathways and lead to the discovery of novel molecular architectures. The electron-deficient nature of the pyrimidine ring makes it susceptible to specific types of reactions that are ripe for exploration. wikipedia.org
Future research is likely to pursue:
Deconstruction–Reconstruction Strategies: A novel approach involves the transformation of the pyrimidine ring into an intermediate building block, which can then be used to construct new heterocyclic systems. nih.govresearchgate.net For example, pyrimidines can be converted to N-arylpyrimidinium salts, which are then cleaved and recyclized to form other heterocycles like pyrazoles or pyridines. nih.govresearchgate.net This allows for late-stage diversification of complex molecules. nih.gov
Ring Interconversion Reactions: The transformation of the pyrimidine ring into other heterocyclic systems, such as pyridines, is a known but challenging area. wur.nl Further studies could refine these methods, making them more general and higher yielding.
Skeletal Transformations: Gold-catalyzed reactions have been shown to induce unexpected ring transformations in pyrimidine-containing systems, leading to the formation of larger, flexible macrocycles. frontiersin.org Applying such catalysts to this compound could yield novel, conformationally diverse molecules. frontiersin.org
Photocatalysis and Electrochemistry: These methods offer unique reactivity pathways that are often inaccessible through traditional thermal methods, enabling novel functionalizations of the pyrimidine core under mild conditions.
Advanced Computational Modeling for Predicting Undiscovered Properties
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For a molecule like this compound, computational modeling can guide research and accelerate discovery.
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure (e.g., HOMO-LUMO energy gaps), vibrational spectra, and reaction mechanisms. researchgate.netnih.gov This can help in understanding the molecule's reactivity and its potential for applications in materials science. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with other molecules, such as biological targets or solvent molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By creating computational models based on a library of related pyrimidine derivatives, it may be possible to predict the biological activity or material properties of new, unsynthesized analogues of this compound. nih.govmdpi.com
Prediction of Spectroscopic Properties: Advanced computational methods can accurately predict NMR and UV-Vis spectra, which can aid in the characterization of newly synthesized derivatives. researchgate.net
| Computational Method | Predicted Property | Potential Impact on Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity, NLO properties. | Guides synthetic targets and predicts potential applications. | researchgate.netnih.gov |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Provides insight into behavior in solution or binding to targets. | nih.gov |
| QSAR | Biological activity, toxicity. | Prioritizes synthesis of compounds with desired biological profiles. | nih.govmdpi.com |
Integration into Automated Synthesis Platforms for High-Throughput Research
The need to rapidly synthesize and screen large numbers of compounds for drug discovery and materials science has led to the development of automated synthesis and high-throughput screening (HTS) platforms. thermofisher.comnih.gov Integrating the synthesis of this compound analogues into these workflows is a logical next step.
Key future directions include:
DNA-Encoded Libraries (DELs): The pyrimidine scaffold is ideal for the creation of DELs, where each unique molecule is tagged with a DNA barcode. nih.govacs.org This technology allows for the synthesis and screening of massive libraries (billions of compounds) against biological targets in a single experiment, dramatically accelerating hit identification. nih.govacs.org
Robotic Synthesis Platforms: Automating the synthetic steps for producing a library of derivatives based on the this compound core would enable rapid exploration of the chemical space around this molecule.
High-Throughput Screening (HTS): Once libraries are synthesized, HTS assays can be used to quickly identify compounds with desired properties, whether it's inhibitory activity against a specific enzyme or a particular photophysical property for a material application. thermofisher.commdpi.com
Investigation of Material Science Applications for Pyrimidine-Based Structures
The electron-deficient nature of the pyrimidine ring makes it an excellent component for organic electronic materials. researchgate.net The this compound structure, with its conjugated system, is a promising candidate for various material science applications.
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are widely used as electron-accepting units in push-pull chromophores for OLEDs. researchgate.netnih.gov By modifying the donor part of the molecule while keeping the pyrimidine-phenyl-ethanone as the acceptor, new emitters with tunable colors and efficiencies could be developed. The π-deficient nature of pyrimidine is key to inducing luminescence. researchgate.net
Fluorescent Sensors: The fluorescence properties of pyrimidine-based compounds can be sensitive to their environment. This allows for the design of sensors that can detect metal ions, explosives, or other analytes through changes in their fluorescence. researchgate.net
Organic Photovoltaics (OPVs): As electron-accepting materials, pyrimidine-based molecules could be incorporated into the active layer of organic solar cells.
Ordered Adsorption on Surfaces: Studies have shown that pyrimidines can form ordered structures when adsorbed onto surfaces like silicon, which could be exploited for the bottom-up fabrication of molecular electronic devices. rsc.org
Q & A
Q. What spectroscopic methods are recommended for characterizing 1-[4-(5-Pyrimidinyl)phenyl]ethanone, and how can spectral data ambiguities be resolved?
- Methodology : Use nuclear magnetic resonance (NMR) to analyze aromatic proton environments and ketone carbonyl signals (δ ~2.5-3.0 ppm for acetyl groups). Mass spectrometry (MS) with high-resolution instruments (e.g., HRMS-ESI) confirms the molecular ion peak at m/z 178.22766 . Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Ambiguities in peak assignments can be resolved by comparing experimental data with computational predictions (e.g., density functional theory, DFT) or cross-referencing spectral databases .
Q. What synthetic routes are effective for preparing this compound, and what are critical reaction parameters?
- Methodology : Friedel-Crafts acylation is a primary method, using 5-phenylpyrimidine and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key parameters include:
- Regioselectivity : The pyrimidine ring’s electron-withdrawing nature directs acetylation to the para position.
- Solvent : Anhydrous dichloromethane or nitrobenzene to stabilize the acylium ion.
- Workup : Quenching with ice-water to isolate the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How should crystallization experiments be designed to obtain high-quality single crystals for X-ray diffraction?
- Methodology : Optimize solvent polarity (e.g., ethanol/water mixtures) and use slow evaporation at controlled temperatures (4°C). Seed crystals or gradient cooling can enhance lattice formation. Evidence from similar compounds (e.g., pyrazolyl derivatives) shows that crystal packing is influenced by hydrogen bonding and π-π stacking .
Advanced Research Questions
Q. How can computational chemistry predict physicochemical properties, and what validation experiments are required?
Q. What strategies resolve contradictions in bioactivity data across derivatives of this compound?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., thioether or methoxy derivatives) and testing under standardized assay conditions . Use statistical tools (e.g., ANOVA) to evaluate bioactivity significance. For example, ’s comparative analysis of antioxidant activity highlights substituent electronic effects as critical variables .
Q. How does the pyrimidinyl ring’s electronic nature influence reactivity in nucleophilic additions?
Q. How can substituent variations on the phenyl ring optimize biological activity in SAR studies?
- Methodology : Introduce substituents with varying electronic (e.g., -NO₂, -OCH₃) and steric (e.g., -CF₃, -t-Bu) profiles. Use molecular docking to predict binding affinities with target proteins (e.g., kinases or receptors). Iterative synthesis and testing cycles, as demonstrated in ’s antioxidant activity comparisons, guide optimization .
Data Contradiction Analysis
Q. How are discrepancies in molecular weight determination addressed using mass spectrometry?
- Methodology :
- Calibration : Use certified reference standards (e.g., perfluorokerosene) for instrument calibration.
- High-Resolution MS : Confirm the exact mass (theoretical: 178.22766 g/mol) to distinguish isotopic patterns from impurities .
- Cross-Validation : Compare with elemental analysis (C, H, N) or alternative techniques like gas chromatography (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
